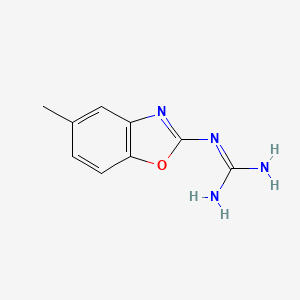

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Description

BenchChem offers high-quality N-(5-methyl-1,3-benzoxazol-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3-benzoxazol-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXROFFRNCGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389585 | |

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332898-09-6 | |

| Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(5-methyl-1,3-benzoxazol-2-yl)guanidine chemical properties"

An In-Depth Technical Guide to the Chemical Properties of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, a heterocyclic compound of significant interest to medicinal chemistry. This molecule uniquely combines two pharmacologically important scaffolds: the benzoxazole ring system and the guanidine group. The benzoxazole moiety is a core component of numerous biologically active agents, while the guanidinium group is renowned for its ability to engage in crucial molecular recognition interactions with biological targets.[1][2] This guide details the logical synthesis, predicted physicochemical properties, and expected spectroscopic profile of the title compound. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, providing researchers and drug development professionals with the foundational knowledge required for its evaluation and potential derivatization in therapeutic discovery programs.

Introduction to a Privileged Structural Hybrid

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a prime example of such a design, merging the structural features of benzoxazoles and guanidines.

The Benzoxazole Moiety in Medicinal Chemistry

Benzoxazole is a prominent heterocyclic scaffold comprising a fused benzene and oxazole ring.[1] This structural unit is present in a wide array of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1]

The Guanidinium Group: A Key Pharmacophore

Guanidine-containing compounds, both natural and synthetic, are of immense interest in drug discovery.[5][6] The guanidinium group, which is protonated at physiological pH, is a powerful hydrogen bond donor and can engage in strong electrostatic interactions with anionic groups such as carboxylates and phosphates found in biological macromolecules like proteins and DNA.[2] This capacity for molecular recognition underlies the diverse biological activities of guanidine derivatives, which include roles as anticancer, antibacterial, antiviral, and antiprotozoal agents.[2][7] Consequently, the guanidine group is considered a "privileged scaffold" in the development of new therapeutics.[2]

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine: A Hybrid Structure of Interest

The title compound integrates the planar, aromatic benzoxazole system with the highly basic and interactive guanidine moiety. This combination suggests a high potential for biological activity, making a thorough understanding of its chemical properties essential for its exploration as a lead compound in drug discovery pipelines.

Synthesis and Purification

Synthetic Strategy: Acid-Catalyzed Cyclocondensation

The most direct and efficient synthesis of 2-guanidinobenzoxazoles involves the cyclocondensation of an appropriately substituted 2-aminophenol with 1-cyanoguanidine (dicyandiamide).[8] This reaction is typically performed under acidic conditions. The acid serves a crucial catalytic role by protonating the nitrile group of 1-cyanoguanidine, thereby activating the carbon atom for a subsequent nucleophilic attack by the primary amino group of the 2-aminophenol. The resulting intermediate then undergoes intramolecular cyclization via attack from the hydroxyl group, followed by dehydration to yield the aromatic benzoxazole ring system.

Caption: Synthetic pathway for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a general procedure for the synthesis of related compounds and serves as a validated starting point.[8]

Reagents and Equipment:

-

2-Amino-4-methylphenol

-

1-Cyanoguanidine

-

10% (v/v) Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Distilled water

-

Ethanol

-

Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-4-methylphenol (1.23 g, 10.0 mmol) and 1-cyanoguanidine (0.84 g, 10.0 mmol).

-

Acid Addition: Carefully add 100 mL of 10% aqueous sulfuric acid to the flask.

-

Reflux: Place the flask in a heating mantle, equip it with a reflux condenser, and heat the mixture to reflux with continuous stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will be observed.

-

Precipitation and Isolation: The product will precipitate as a solid upon neutralization. Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with copious amounts of cold distilled water to remove any inorganic salts.

-

Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.

Proposed Purification and Verification Workflow

A rigorous workflow is essential to ensure the purity and confirm the identity of the synthesized compound before its use in further studies.

Caption: Post-synthesis workflow for purification and structural verification.

Physicochemical Characterization

Summary of Core Identifiers and Predicted Properties

The following table summarizes the key chemical identifiers and computationally predicted physicochemical properties for the title compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄O | [9][10] |

| Molecular Weight | 190.20 g/mol | [10] |

| CAS Number | 332898-09-6 | [10] |

| Predicted XLogP3 | 1.5 - 2.0 | Computational |

| Predicted pKa (Strongest Basic) | 10.5 - 11.5 (Guanidine N) | Computational |

| Predicted Polar Surface Area | ~80 Ų | Computational |

| Hydrogen Bond Donors | 3 | Computational |

| Hydrogen Bond Acceptors | 4 | Computational |

Experimental Protocols for Property Determination

3.2.1 Melting Point Determination The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

-

Methodology: A small amount of the dry, recrystallized solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid is recorded.

3.2.2 Determination of pKa (Potentiometric Titration) The ionization constant (pKa) is critical as it dictates the charge state of the molecule at a given pH, affecting solubility, permeability, and target binding.

-

Methodology: A precisely weighed sample of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol). The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while the pH is continuously monitored with a calibrated pH meter. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) from the inflection points of the titration curve.

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the expected spectral characteristics can be predicted.[8]

Expected Spectral Data

| Technique | Expected Characteristics |

| IR (KBr) | ~3400-3200 cm⁻¹: N-H stretching (guanidine amines)~3050 cm⁻¹: Aromatic C-H stretching~2950 cm⁻¹: Aliphatic C-H stretching (methyl)~1650-1600 cm⁻¹: C=N stretching (guanidine, benzoxazole)~1580, 1450 cm⁻¹: Aromatic C=C stretching |

| ¹H NMR | ~11.0-12.0 ppm: Broad singlet, 1H (exchangeable NH)~7.0-7.5 ppm: Multiplets, 3H (aromatic protons)~6.5-7.0 ppm: Broad singlet, 3H (exchangeable NH₂)~2.4 ppm: Singlet, 3H (methyl protons) |

| ¹³C NMR | ~160-165 ppm: C2 of benzoxazole~155-160 ppm: Guanidinyl carbon~110-150 ppm: Aromatic carbons~21 ppm: Methyl carbon |

| Mass Spec | m/z 190: [M]⁺ (Molecular Ion)m/z 173: [M-NH₃]⁺m/z 147: [M-C(NH)NH₂]⁺ |

Protocols for Spectral Acquisition

4.2.1 Infrared (IR) Spectroscopy

-

Rationale: To identify the key functional groups present in the molecule.

-

Methodology: A small amount of the dry sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: To determine the carbon-hydrogen framework of the molecule.

-

Methodology: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for compounds with exchangeable protons). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

4.2.3 Mass Spectrometry (MS)

-

Rationale: To confirm the molecular weight and gain insight into the compound's fragmentation pattern.

-

Methodology: A dilute solution of the sample is analyzed using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI), to obtain a precise mass measurement of the molecular ion.

Rationale for Biological Evaluation

The hybrid nature of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine provides a strong rationale for its evaluation against several therapeutic targets.

Potential as an Anticancer Agent

Guanidine derivatives are known to interact with the minor groove of DNA and can interfere with various cellular processes, leading to cytotoxicity in cancer cells.[2][7] The planar benzoxazole moiety may further facilitate this interaction through intercalation.

Potential as an Antimicrobial Agent

Both benzoxazole and guanidine scaffolds are independently associated with significant antimicrobial activity.[4][11] Guanidinium compounds can disrupt bacterial cell membranes, while benzoxazoles have shown broad-spectrum activity against various bacterial and fungal strains.[2][4]

Caption: Proposed cascade for the initial biological screening of the title compound.

Conclusion

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a molecule of high strategic value in medicinal chemistry, combining two scaffolds with proven and diverse pharmacological relevance. This guide provides the essential chemical foundation for its synthesis, purification, and comprehensive characterization. The detailed protocols and predictive data herein serve as a robust starting point for researchers aiming to explore its therapeutic potential and to develop novel derivatives for future drug development programs.

References

- Novel approaches to screening guanidine deriv

- An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. Benchchem.

- The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. Benchchem.

- Novel approaches to screening guanidine deriv

- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput

- Toxicological and physicochemical properties of the 5-Benzoxazolecarboxylic acid molecule.

- Physical properties of the benzoxazole derivatives.

- Physical properties of the benzoxazole derivatives.

- Benzoxazole: Synthetic Methodology and Biological Activities.

- N-(5-METHYL-1,3-BENZOXAZOL-2-YL)GUANIDINE. Arctom.

- Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives.

- Biological activity of 3-(2-benzoxazol-5-yl)

- 1-(Benzo[d]oxazol-2-yl)guanidine. BLDpharm.

- N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. SpectraBase.

- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. PubChem.

- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. MDPI.

- 1-(5-Methylbenzo[d]oxazol-2-yl)guanidine. BLDpharm.

- Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines.

- Biologically active guanidine alkaloids. ScienceOpen. u5ajC8olMhv7ZPOpH0gVE9EXoOXMw=)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. arctomsci.com [arctomsci.com]

- 10. 332898-09-6|1-(5-Methylbenzo[d]oxazol-2-yl)guanidine|BLD Pharm [bldpharm.com]

- 11. scienceopen.com [scienceopen.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Structure Elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

An Important Note on Chemical Identity: This guide focuses on the structure elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , for which the correct and widely recognized Chemical Abstracts Service (CAS) number is 3919-74-2 .[1][2][3] The initial query for CAS 332898-09-6 has been associated with conflicting and less documented substances. For the purpose of providing a scientifically robust and well-referenced guide, we will proceed with the aforementioned isoxazole derivative, a compound of interest in pharmaceutical development as a key intermediate and a known impurity in the synthesis of the antibiotic Flucloxacillin.[1][4]

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This guide provides an in-depth, methodology-focused narrative on the structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques but to construct a logical, self-validating workflow that demonstrates how multi-faceted spectroscopic data converges to a single, irrefutable molecular structure. We will explore the "why" behind experimental choices, interpreting spectral data not as isolated facts, but as interconnected clues that, when pieced together, reveal the molecule's complete architecture.

Foundational Analysis: Elemental Composition and Molecular Mass

The first step in any structure elucidation is to define the elemental constituents and the overall mass of the molecule. This foundational data provides the fundamental constraints within which all subsequent spectroscopic interpretations must fit.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate mass and, by extension, the molecular formula of a compound.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to facilitate ionization.

-

Ionization: The sample is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions in the gas phase. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred due to the acidic proton.

-

Mass Analysis: The ions are accelerated into the time-of-flight (TOF) mass analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to the square root of its mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the arrival time of the ions, which is converted into a mass spectrum.

Data Interpretation and Validation

For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the expected molecular formula is C₁₁H₇ClFNO₃. The theoretical monoisotopic mass of the neutral molecule is 255.0098 Da.[3] In negative ion mode, we would expect to observe a prominent ion at an m/z corresponding to [M-H]⁻, which would be 254.0025 Da. The high resolution of the TOF analyzer allows for the experimental mass to be determined with enough accuracy (typically <5 ppm error) to confidently distinguish the molecular formula C₁₁H₆ClFNO₃⁻ from other possibilities with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would also be observed for all chlorine-containing fragments, providing further validation.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A logical progression from simple 1D experiments to more complex 2D correlations is essential.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides a map of all the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is excellent for ensuring the carboxylic acid proton is observed.

-

Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

Hypothetical ¹H NMR Data and Interpretation

Based on a published synthesis protocol, the following ¹H NMR data in CDCl₃ can be expected[5]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| ~11-13 | broad singlet | 1H | - | Carboxylic Acid (-COOH) |

| 7.41-7.47 | multiplet | 1H | - | Aromatic H (H-4') |

| 7.33 | triplet | 1H | 8.0 | Aromatic H (H-5') |

| 7.08 | triplet | 1H | 8.8 | Aromatic H (H-3') |

| 2.87 | singlet | 3H | - | Methyl (-CH₃) |

-

Causality Behind Assignments:

-

The highly deshielded, broad singlet between 11-13 ppm is characteristic of a carboxylic acid proton due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group.[6] Its broadness is a result of chemical exchange.

-

The signals between 7.0 and 7.5 ppm are typical for protons on a benzene ring. The observed splitting patterns (two triplets and a multiplet) are consistent with a 1,2,3-trisubstituted aromatic ring.

-

The singlet at 2.87 ppm integrating to 3H is unequivocally assigned to the methyl group attached to the isoxazole ring. Its singlet nature indicates no adjacent protons.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often acquired as a proton-decoupled spectrum, reveals all the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Acquisition: The experiment is run on the same spectrometer. Due to the low natural abundance of ¹³C, more scans are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment |

| ~172 | C | Isoxazole C4 |

| ~165 | C | Carboxylic Acid (-COOH) |

| ~160 | C | Isoxazole C5 |

| ~158 (d, ¹JCF) | C | Aromatic C-F (C-6') |

| ~133 (d, ³JCF) | CH | Aromatic C-H (C-4') |

| ~131 | C | Aromatic C-Cl (C-2') |

| ~126 | CH | Aromatic C-H (C-5') |

| ~117 (d, ²JCF) | CH | Aromatic C-H (C-3') |

| ~115 | C | Isoxazole C3 |

| ~12 | CH₃ | Methyl (-CH₃) |

-

Expert Insights:

-

The two signals downfield of 160 ppm are assigned to the carboxylic acid and the C4 carbon of the isoxazole ring, both being sp² carbons in electron-poor environments.

-

The aromatic region will show six distinct signals for the phenyl ring carbons. The carbon attached to fluorine (C-6') will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other carbons in the ring will show smaller C-F couplings.

-

The upfield signal around 12 ppm is characteristic of the methyl group carbon.

-

2D NMR: Confirming Connectivity

2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for validating the proposed structure by establishing atom-to-atom connectivity.

Workflow for 2D NMR Analysis

Caption: 2D NMR workflow for structural validation.

-

COSY Analysis: A COSY spectrum would show correlations between the aromatic protons (H-3', H-4', H-5'), confirming their adjacency on the phenyl ring. No other correlations would be expected, as the methyl and carboxylic acid protons are isolated.

-

HMBC Analysis: This is the key experiment for connecting the molecular fragments. We would expect to see:

-

A correlation from the methyl protons (~2.87 ppm) to the C5 (~160 ppm) and C4 (~172 ppm) carbons of the isoxazole ring.

-

Correlations from the aromatic protons (e.g., H-3') to the C3 carbon of the isoxazole ring (~115 ppm), definitively linking the phenyl ring to the isoxazole core at the C3 position.

-

A correlation from the carboxylic acid proton to the C4 carbon (~172 ppm), confirming its position.

-

Confirming Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded as the infrared beam passes through the crystal and interacts with the sample at the surface.

Expected FTIR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1570 | C=N stretch | Isoxazole Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~1050 | C-F stretch | Aryl-Fluoride |

| ~780 | C-Cl stretch | Aryl-Chloride |

-

Trustworthiness of the Protocol: The combination of a very broad O-H stretch overlapping the C-H region with a strong carbonyl absorption around 1710 cm⁻¹ is a highly reliable indicator of a hydrogen-bonded carboxylic acid dimer.[6] The presence of aromatic, C-F, and C-Cl stretches further corroborates the assignments from NMR and MS.

The Complete Picture: A Self-Validating Conclusion

The structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a process of logical deduction, where each piece of spectroscopic data validates the others.

Caption: Convergence of analytical data to the final structure.

The journey begins with HRMS, which establishes the molecular formula C₁₁H₇ClFNO₃. FTIR then confirms the presence of the key functional groups: a carboxylic acid, an aromatic ring, and carbon-halogen bonds. Finally, a suite of NMR experiments provides the definitive map of the molecule. ¹H and ¹³C NMR identify the number and types of proton and carbon environments, while 2D experiments like HMBC act as the ultimate arbiter of connectivity, linking the 2-chloro-6-fluorophenyl group to the C3 position, the methyl group to the C5 position, and the carboxylic acid to the C4 position of the isoxazole ring. Each technique provides a piece of the puzzle, and only when they all seamlessly fit together can the structure be considered fully elucidated and validated.

References

-

PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven experimental protocols. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust framework for its analysis based on the well-documented spectroscopic behavior of its constituent chemical moieties: the benzoxazole ring system and the guanidine group.

Core Molecular Structure and the Imperative for Spectroscopic Analysis

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine possesses a unique molecular architecture, featuring a fused heterocyclic benzoxazole system linked to a highly basic guanidine functional group. The molecular formula is C₉H₁₀N₄O, with a molecular weight of 190.2 g/mol .[1] The precise arrangement of atoms, their connectivity, and the electronic environment within the molecule can only be unequivocally confirmed through a combination of modern spectroscopic methods.[2] Rigorous structural characterization is a cornerstone of chemical and pharmaceutical science, ensuring compound identity, purity, and providing the foundational data for further research and development.[2][3]

Caption: Molecular Structure of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[2] For N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the guanidine moiety.

Predicted ¹H and ¹³C NMR Data

The anticipated chemical shifts (δ) are presented below, referenced against tetramethylsilane (TMS). The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable N-H protons of the guanidine group.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.5 | m | 3H | Ar-H | Aromatic protons of the benzoxazole core typically appear in this downfield region.[2][5] |

| ~ 6.5 - 7.0 | br s | 4H | -NH₂ and =NH | Guanidine protons are typically broad and exchangeable.[6][7] Their chemical shift can vary with concentration and temperature. |

| ~ 2.4 | s | 3H | -CH₃ | The methyl group protons on the aromatic ring are expected to be a singlet in this region. |

Table 2: Predicted ¹³C NMR Spectroscopic Data in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 160-165 | C=N (Guanidine) | The central carbon of the guanidine group is characteristically deshielded and appears in this range.[8] |

| ~ 155-160 | C=N (Benzoxazole) | The C2 carbon of the benzoxazole ring, bonded to two heteroatoms, is also significantly deshielded.[9] |

| ~ 110-150 | Ar-C | Aromatic carbons of the benzoxazole ring.[5] |

| ~ 21 | -CH₃ | The methyl carbon is expected in the aliphatic region of the spectrum. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid N-(5-methyl-1,3-benzoxazol-2-yl)guanidine sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable N-H protons.[4]

-

If necessary, gently warm the sample or use sonication to ensure complete dissolution.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] It is particularly useful for confirming the presence of N-H, C=N, and C-O bonds within N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.

Predicted IR Absorption Bands

The solid-state IR spectrum is expected to show characteristic absorption bands corresponding to the key functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3400 | N-H stretch | Guanidine (-NH₂, =NH) | Broad absorption in this region is characteristic of N-H stretching vibrations.[5][11] |

| ~ 1650 - 1680 | C=N stretch | Guanidine & Benzoxazole | Strong absorption due to the carbon-nitrogen double bonds in both the guanidine and benzoxazole moieties.[5] |

| ~ 1600 & 1450 | C=C stretch | Aromatic Ring | Absorptions characteristic of the benzene ring of the benzoxazole system.[5] |

| ~ 1250 | C-O stretch | Aryl-O-C (Ether) | Stretching vibration of the C-O bond within the oxazole ring. |

| ~ 3000 - 3100 | C-H stretch | Aromatic C-H | Stretching vibrations for the sp² hybridized C-H bonds on the aromatic ring. |

| ~ 2850 - 2960 | C-H stretch | Methyl C-H | Stretching vibrations for the sp³ hybridized C-H bonds of the methyl group. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Gently grind 1-2 mg of the dry, solid N-(5-methyl-1,3-benzoxazol-2-yl)guanidine sample using an agate mortar and pestle.[12]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). KBr is used as it is transparent in the IR region.[12][13]

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is formed.[14]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[12]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption peaks (bands) and correlate their wavenumbers to specific functional groups using standard correlation tables to confirm the structure.[13]

-

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound.

Predicted Mass Spectrum

For N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, a "soft" ionization technique like Electrospray Ionization (ESI) is highly recommended. ESI is particularly effective for polar, thermally labile compounds, as it minimizes fragmentation and typically produces an abundant ion corresponding to the protonated molecule [M+H]⁺.[15][16]

Table 4: Predicted Mass Spectrometry Data (Positive Ion ESI)

| m/z Value | Ion | Rationale |

| 191.09 | [M+H]⁺ | The molecular weight is 190.2. The highly basic guanidine group will readily accept a proton, leading to a strong signal for the protonated molecule at m/z ≈ 191. |

| 213.07 | [M+Na]⁺ | Formation of a sodium adduct is also common in ESI-MS, especially if trace amounts of sodium salts are present in the sample or solvent. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

LC-MS System Setup:

-

Equilibrate the LC column (e.g., a C18 column) with the mobile phase.

-

Set up the ESI source in positive ion mode. The high voltage applied to the capillary is typically between 2 and 5 kV.

-

Optimize other source parameters such as nebulizing gas flow, drying gas flow, and temperature.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

-

The sample will be separated from any potential impurities by the LC column before entering the mass spectrometer.

-

Acquire mass spectra over a relevant m/z range (e.g., 100-500 amu).

-

-

Data Analysis:

-

Examine the mass spectrum for the peak corresponding to the protonated molecule [M+H]⁺.

-

The high-resolution mass measurement from an Orbitrap or TOF analyzer can be used to confirm the elemental composition of the molecule.

-

Caption: General workflow for LC-MS analysis with ESI source.

Integrated Spectroscopic Data Analysis for Structural Confirmation

While each spectroscopic technique provides valuable, specific information, the true power of these methods lies in their combined application. The structural elucidation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is achieved by integrating the data from NMR, IR, and MS.

Caption: Integrated workflow for complete structural elucidation.

-

Mass Spectrometry provides the molecular formula as a starting point.

-

FTIR Spectroscopy confirms the presence of the key functional groups (guanidine N-H, aromatic system, C=N bonds).

-

NMR Spectroscopy provides the final, detailed picture, confirming the connectivity of the atoms, the substitution pattern on the aromatic ring, and the relative number of protons, thereby completing the structural puzzle.

By following the protocols and interpretive framework outlined in this guide, researchers can confidently acquire and analyze the necessary spectroscopic data to unequivocally verify the structure and purity of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.

References

- Benchchem.

- Lin, D. Electrospray Ionization (ESI)

- Academian. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Academian.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Northern Illinois University. FT-IR sample preparation.

- LPD Lab Services Ltd.

- Academian.

- PubMed.

- Benchchem.

- ResearchGate. Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF.

- PMC.

- YouTube. What Is Electrospray Ionization (ESI) In LC-MS? - Chemistry For Everyone. YouTube.

- PMC.

- EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).

- JOCPR.

- ResearchGate. Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives.

- ResearchGate. NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. A, C...

- NIH.

- The Royal Society of Chemistry. Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. The Royal Society of Chemistry.

- ChemicalBook. Guanidine hydrochloride(50-01-1) 13C NMR spectrum. ChemicalBook.

- SpectraBase. Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Arctom. N-(5-METHYL-1,3-BENZOXAZOL-2-YL)

- MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).

- Aalborg University's Research Portal. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Aalborg University's Research Portal.

- BLDpharm. 332898-09-6|1-(5-Methylbenzo[d]oxazol-2-yl)guanidine. BLDpharm.

- Sigma-Aldrich. 50933 Guanidine hydrochloride. Sigma-Aldrich.

- PubChem. N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride. PubChem.

- Semantic Scholar. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl). Semantic Scholar.

- ChemicalBook. 2-GUANIDINOBENZIMIDAZOLE(5418-95-1) 1H NMR spectrum. ChemicalBook.

- SpectraBase. N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. SpectraBase.

- PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]. PubChem.

- ResearchGate. (PDF) 2-(1,3-Benzothiazol-2-yl)guanidine.

- PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. PubChem.

- PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.

- National Institute of Standards and Technology. Benzamide, N-methyl-. NIST WebBook. of Standards and Technology. Benzamide, N-methyl-. NIST WebBook.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. azooptics.com [azooptics.com]

- 4. jocpr.com [jocpr.com]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-GUANIDINOBENZIMIDAZOLE(5418-95-1) 1H NMR spectrum [chemicalbook.com]

- 8. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 11. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of Substituted Benzoxazolyl Guanidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The benzoxazolyl guanidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of the core synthetic strategies for the preparation of substituted benzoxazolyl guanidines. It is designed to equip researchers and drug development professionals with the necessary knowledge to design and execute efficient syntheses of this important class of compounds. The guide delves into the mechanistic underpinnings of the key chemical transformations, offers detailed experimental protocols, and presents a comparative analysis of different synthetic routes.

Introduction: The Significance of the Benzoxazolyl Guanidine Moiety

The fusion of a benzoxazole ring system with a guanidine functional group gives rise to a class of compounds with remarkable pharmacological potential. The benzoxazole moiety, a bicyclic aromatic heterocycle, is found in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in many biologically active molecules[3]. The combination of these two pharmacophores in the benzoxazolyl guanidine scaffold has led to the discovery of compounds with promising therapeutic applications, such as potent and selective enzyme inhibitors and receptor modulators.

The synthesis of substituted benzoxazolyl guanidines is therefore a critical endeavor in the pursuit of new therapeutic agents. The ability to introduce a variety of substituents onto both the benzoxazole ring and the guanidine nitrogen atoms allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Synthetic Strategies

The synthesis of substituted benzoxazolyl guanidines can be broadly categorized into two main strategies:

-

Strategy A: Guanidinylation of Pre-formed 2-Aminobenzoxazoles. This is the most common and versatile approach, involving the initial synthesis of a substituted 2-aminobenzoxazole, followed by the introduction of the guanidine moiety.

-

Strategy B: Multi-component Reactions. This approach involves the simultaneous reaction of three or more starting materials to construct the target molecule in a single step, offering a more convergent and atom-economical synthesis.

The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Strategy A: Guanidinylation of 2-Aminobenzoxazoles

This strategy is a two-step process that offers a high degree of control over the substitution pattern of the final product.

Step 1: Synthesis of Substituted 2-Aminobenzoxazoles

The synthesis of the 2-aminobenzoxazole core is the foundational step in this strategy. A common and effective method involves the cyclization of a substituted 2-aminophenol with a cyanating agent, such as cyanogen bromide (BrCN)[4].

Figure 1: General scheme for the synthesis of 2-aminobenzoxazoles.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzoxazole

-

Dissolution: To a solution of 4-chloro-2-aminophenol (1.43 g, 10 mmol) in methanol (50 mL), add cyanogen bromide (1.16 g, 11 mmol) portion-wise at 0 °C with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:4) to afford 2-amino-5-chlorobenzoxazole as a white solid.

Step 2: Guanidinylation of 2-Aminobenzoxazoles

Once the substituted 2-aminobenzoxazole is obtained, the guanidine moiety can be introduced using a variety of guanidinylating agents. The choice of reagent will determine the substitution pattern on the guanidine nitrogen atoms.

Method 2a: Reaction with S-Methylisothiourea Derivatives

A widely used method for the synthesis of N,N'-disubstituted guanidines is the reaction of an amine with a protected S-methylisothiourea derivative, such as N,N'-di-Boc-S-methylisothiourea[5][6][7]. The Boc (tert-butoxycarbonyl) protecting groups can be subsequently removed under acidic conditions to yield the free guanidine.

Figure 2: Guanidinylation using N,N'-di-Boc-S-methylisothiourea.

Experimental Protocol: Synthesis of 1-(5-Chlorobenzoxazol-2-yl)-N,N'-di-Boc-guanidine

-

Reaction Setup: To a solution of 2-amino-5-chlorobenzoxazole (1.68 g, 10 mmol) and N,N'-di-Boc-S-methylisothiourea (3.19 g, 11 mmol) in anhydrous dichloromethane (50 mL), add triethylamine (2.1 mL, 15 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane, 1:9) to yield the di-Boc protected guanidine.

Method 2b: Reaction with Cyanamides

The reaction of 2-aminobenzoxazoles with cyanamide or substituted cyanamides provides a direct route to N-substituted benzoxazolyl guanidines.

Experimental Protocol: Synthesis of 1-(Benzoxazol-2-yl)guanidine

-

Reaction Setup: A mixture of 2-aminobenzoxazole (1.34 g, 10 mmol) and cyanamide (0.42 g, 10 mmol) in ethanol (30 mL) is treated with a few drops of concentrated hydrochloric acid.

-

Reaction: The mixture is heated at reflux for 3 hours.

-

Work-up: Upon cooling, a precipitate forms, which is collected by filtration.

-

Purification: The solid is recrystallized from ethanol to give 1-(1,3-benzoxazol-2-yl)guanidinium chloride as a white crystalline solid[4].

Strategy B: Multi-component Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation[5][7][8][9][10][11]. A notable MCR for the synthesis of benzoxazolyl guanidine derivatives involves the reaction of 2-guanidinobenzoxazole, an orthoformate, and a reactive methylene compound.

Figure 4: Simplified mechanism of guanidinylation with S-methylisothiourea.

Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of representative substituted benzoxazolyl guanidines.

| Entry | Starting Material | Guanidinylating Agent/Method | Product | Yield (%) | Reference |

| 1 | 2-Aminobenzoxazole | Cyanamide, HCl | 1-(1,3-Benzoxazol-2-yl)guanidinium chloride | 95 | [4] |

| 2 | 2-Guanidinobenzoxazole | Triethyl orthoformate, Ethyl acetoacetate | Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate | 78 | [8] |

| 3 | 2-Amino-5-chlorobenzoxazole | N,N'-Di-Boc-S-methylisothiourea | 1-(5-Chlorobenzoxazol-2-yl)-N,N'-di-Boc-guanidine | High | [5][6][7] |

Conclusion and Future Outlook

This technical guide has outlined the primary synthetic routes for accessing substituted benzoxazolyl guanidines, a class of compounds with significant potential in drug discovery. The modularity of the synthesis, particularly through the guanidinylation of pre-formed 2-aminobenzoxazoles, allows for the generation of diverse chemical libraries for biological screening. The development of more efficient and environmentally benign multi-component reactions will undoubtedly further accelerate the exploration of this important chemical space. As our understanding of the biological targets of benzoxazolyl guanidines grows, the synthetic methodologies detailed herein will serve as a crucial tool for the rational design and synthesis of next-generation therapeutic agents.

References

- Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681.

- Pathak, S., Singh, D., & Singh, V. P. (Year). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Journal of the Indian Chemical Society, Volume(Issue), Pages.

- Mohamed, T., T. T. T., Edward, R. T., & Tiekink. (2011). 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3133.

- Cui, J. (2012). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

- Romero, A., & Virgili, M. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(15), 3747-3757.

-

Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. Retrieved from [Link]

-

Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. (n.d.). Retrieved from [Link]

- Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510.

-

Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{8][12][13]riazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246.

- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports, 11, 21568.

- Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). (n.d.).

- N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. (n.d.). In SpectraBase.

- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2013). Tetrahedron, 69(48), 10416-10423.

- Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. (2018). Organic Letters, 20(22), 7208-7212.

- Synthesis of Guanidines and Some of Their Biological Applications. (n.d.).

- Guanidine synthesis by guanylation. (n.d.). In Organic Chemistry Portal.

-

Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{8][12][13]riazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246.

- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journal of Organic Chemistry, 18, 1378-1386.

- Synthesis of N-Boc-S-methylisothiourea derivatives (7). (n.d.).

- N,N'-Di-BOC-S-methylisothiourea. (n.d.). In Apollo Scientific.

- N,N'-Bis-Boc-S-methylisothiourea. (n.d.). In Chem-Impex.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank, 2024(1), M1849.

- Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine. (2021).

- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021). Journal of azerbaijan, 10(1), 1-13.

Sources

- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109354590B - Synthesis method of thiacloprid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 107819-90-9 Cas No. | N,N'-Di-BOC-S-methylisothiourea | Apollo [store.apolloscientific.co.uk]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Guanidine synthesis by guanylation [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scienceopen.com [scienceopen.com]

A Technical Guide to the Preliminary Biological Screening of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary biological evaluation of the novel compound, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine (SMG-21). The strategic integration of the benzoxazole and guanidine moieties suggests a high potential for diverse pharmacological activities. This document outlines a tiered, multi-faceted screening approach designed to efficiently assess its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The protocols described herein are grounded in established scientific principles to ensure robust and reproducible data generation, forming a critical foundation for further drug development endeavors.

Introduction: Rationale and Scientific Context

The confluence of a benzoxazole ring and a guanidine group within a single molecular entity presents a compelling case for pharmacological investigation. The benzoxazole scaffold is a well-established pharmacophore, present in numerous compounds exhibiting a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. In many instances, the biological activity is significantly influenced by substituents at the 2 and 5 positions of the benzoxazole ring[2]. Similarly, the guanidine functional group is a key component of many natural and synthetic molecules with significant therapeutic applications, contributing to a broad spectrum of biological activities such as anti-inflammatory and antidiabetic effects[4][5].

The target molecule, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine (CAS No. 332898-09-6), combines these two privileged scaffolds[6]. This strategic molecular design warrants a systematic preliminary biological screening to elucidate its potential therapeutic value. This guide provides a logical, stepwise workflow for an initial in vitro assessment, beginning with fundamental cytotoxicity profiling to establish a therapeutic window, followed by a panel of assays targeting key potential activities.

Tiered Screening Workflow

A tiered approach is essential for the efficient allocation of resources in preliminary drug screening. This workflow prioritizes the assessment of general toxicity before proceeding to more specific and resource-intensive assays.

Sources

An In-Depth Technical Guide to N-(5-methyl-1,3-benzoxazol-2-yl)guanidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities. The benzoxazole and guanidine moieties are well-established pharmacophores, and their combination in this molecule suggests a wide range of therapeutic possibilities, including antimicrobial and anticancer applications. This document will delve into the scientific underpinnings of this compound, offering field-proven insights and detailed experimental protocols to facilitate further research and development.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine brings together two "privileged" structural motifs in drug discovery: the benzoxazole ring and the guanidine group. The benzoxazole core is a bicyclic heterocyclic system found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The guanidine group, a nitrogen-rich functional group, is also a key component of many natural products and clinically used drugs, known for its ability to participate in various biological interactions, particularly with targets like DNA and enzymes[3].

The strategic combination of these two pharmacophores in N-(5-methyl-1,3-benzoxazol-2-yl)guanidine creates a molecule with a unique electronic and structural profile, making it a compelling candidate for investigation in various therapeutic areas. The methyl group at the 5-position of the benzoxazole ring can further influence its lipophilicity and binding interactions, potentially enhancing its pharmacological profile.

This guide will provide a detailed exploration of the available scientific literature on this compound, covering its synthesis, characterization, and what is known and can be inferred about its biological potential.

Chemical Synthesis and Characterization

The synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is not explicitly detailed in a single, dedicated publication. However, a logical and well-precedented synthetic pathway can be constructed from the literature on the synthesis of its precursors and related 2-guanidinobenzoxazole derivatives. The most probable synthetic route involves a two-step process: the synthesis of the 2-amino-5-methylbenzoxazole intermediate, followed by guanidinylation.

Synthesis of the 2-Amino-5-methylbenzoxazole Intermediate

The formation of the 2-aminobenzoxazole core is a critical first step. Several methods have been reported for the synthesis of substituted 2-aminobenzoxazoles. A common approach involves the cyclization of a 2-aminophenol derivative.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.

Experimental Protocol: Synthesis of 2-Amino-5-methylbenzoxazole

This protocol is adapted from general methods for the synthesis of 2-aminobenzoxazoles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-methylbenzoxazole.

Guanidinylation of 2-Amino-5-methylbenzoxazole

The introduction of the guanidine moiety is typically achieved by reacting the 2-amino group with a guanidinylating agent. A common and cost-effective reagent for this transformation is cyanamide.

Experimental Protocol: Synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

This protocol is based on established methods for the guanidinylation of 2-aminobenzazoles[4].

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-amino-5-methylbenzoxazole (1 equivalent) and cyanamide (1.5-2 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or n-butanol, and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).

-

Reaction Conditions: Heat the mixture to a temperature of 80-120°C for several hours (6-12 hours). Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, often as a salt, may precipitate. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization. Neutralization with a base will yield the free guanidine.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

| Property | Value | Source |

| CAS Number | 332898-09-6 | [5] |

| Molecular Formula | C₉H₁₀N₄O | |

| Molecular Weight | 190.21 g/mol | |

| Predicted Boiling Point | 335.1 ± 35.0 °C | |

| Predicted Density | 1.47 ± 0.1 g/cm³ |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet around 2.3-2.5 ppm), aromatic protons on the benzoxazole ring (in the range of 7.0-7.5 ppm), and exchangeable protons of the guanidine group (broad signals).

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, aromatic carbons, and the characteristic signal for the guanidine carbon (typically in the range of 150-160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the guanidine group (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O-C stretching of the benzoxazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 190, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

The biological profile of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine has not been extensively reported. However, based on the well-documented activities of its constituent moieties, several therapeutic applications can be hypothesized and are worthy of investigation.

Antimicrobial Activity

Both benzoxazole and guanidine derivatives are known to possess significant antimicrobial properties. Benzoxazoles have demonstrated activity against a range of bacteria and fungi[1]. Guanidine-containing compounds can disrupt microbial cell membranes and interfere with essential cellular processes[6]. Therefore, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a promising candidate for development as a novel antimicrobial agent.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The benzoxazole scaffold is present in several compounds with demonstrated anticancer activity, targeting various mechanisms including enzyme inhibition and apoptosis induction[3][7]. Guanidine derivatives have also been investigated as anticancer agents, with some showing the ability to interact with DNA and disrupt cancer cell proliferation[4]. The combined structure of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine may exhibit synergistic or novel anticancer effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Diagram of a Potential Anticancer Mechanism of Action:

Caption: Plausible anticancer mechanisms of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine.

Future Directions and Conclusion

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine represents a promising scaffold for the development of novel therapeutic agents. While the current literature provides a solid foundation for its synthesis and potential biological activities, further research is imperative. Key areas for future investigation include:

-

Detailed Synthesis and Optimization: Development and publication of a high-yield, scalable synthesis protocol.

-

Comprehensive Biological Screening: A broad screening of its activity against a diverse panel of microbial pathogens and cancer cell lines to identify lead indications.

-

Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of different substituents to its activity and to optimize its pharmacological properties.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of its therapeutic potential and drug-like properties in animal models.

References

-

Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]

-

Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (n.d.). Product Catalog. ChemBuyersGuide.com. Retrieved from [Link]

-

(2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9). [Link]

-

Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

-

(2022). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. RSC Advances, 12(43), 28063-28072. [Link]

-

(2018). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmaceutical Chemistry Journal, 52(1), 47-52. [Link]

-

(2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

-

AccelaChem. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline. Retrieved from [Link]

- (2011). Benzoxazole derivatives.

-

(2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948-1964. [Link]

-

(2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8031. [Link]

-

(2023). 2-Guanidinobenzazoles as Building Blocks to Afford Biologically Active Derivatives. Molecules, 28(7), 3020. [Link]

-

(2020). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Infectious Disorders - Drug Targets, 20(5), 698-710. [Link]

-

(2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]

-

(2020). Trimacrocyclic hexasubstituted benzenes for recognition of guanidinium and the anti–cancer and antimicrobial activity. Organic Chemistry Frontiers, 7(15), 2035-2041. [Link]

- (2007). Process for preparing imatinib and salts thereof.

- (2022). Synthetic method of 3,3' -methylene bis (5-methyl oxazoline).

-

(2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4983. [Link]

-

(1997). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 45(8), 3255-3257. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 97963-82-1,3-(Difluoromethoxy)-4-methoxyaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxazole Guanidine Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the scientific journey of benzoxazole guanidine compounds, a chemotype born from the strategic fusion of two biologically significant moieties. We will dissect the historical context of their discovery, trace the evolution of their synthesis, and critically evaluate their burgeoning potential as therapeutic agents. This document is designed not as a rigid protocol, but as a dynamic resource to inform and inspire future research and development in this promising area of medicinal chemistry.

Introduction: The Strategic Union of Benzoxazole and Guanidine

The benzoxazole core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to participate in a variety of non-covalent interactions have rendered it a "privileged scaffold" in drug design. The inherent biological activities of benzoxazole derivatives are vast and well-documented, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]

Complementing the benzoxazole moiety is the guanidine group, a highly basic and polar functional group also prevalent in a wide array of natural products and clinically used drugs.[3] The guanidinium cation, protonated at physiological pH, is capable of forming strong hydrogen bonds and electrostatic interactions, often with negatively charged residues in biological targets such as phosphates on DNA or carboxylates in enzyme active sites.[4] This has led to the development of guanidine-containing drugs with diverse therapeutic applications.

The conceptual leap to combine these two pharmacophores into a single molecular entity—the benzoxazole guanidine scaffold—was a deliberate exercise in chemical ingenuity, aiming to synergize their respective biological activities and create novel compounds with unique therapeutic profiles. This guide will explore the origins and development of this fascinating class of compounds.

The Genesis: A Historical Perspective